2-CHLORO-5-(5-CYANO-2-FLUOROPHENYL)NICOTINIC ACID 2-CHLORO-5-(5-CYANO-2-FLUOROPHENYL)NICOTINIC ACID
Brand Name: Vulcanchem
CAS No.: 1262005-29-7
VCID: VC11762420
InChI: InChI=1S/C13H6ClFN2O2/c14-12-10(13(18)19)4-8(6-17-12)9-3-7(5-16)1-2-11(9)15/h1-4,6H,(H,18,19)
SMILES: C1=CC(=C(C=C1C#N)C2=CC(=C(N=C2)Cl)C(=O)O)F
Molecular Formula: C13H6ClFN2O2
Molecular Weight: 276.65 g/mol

2-CHLORO-5-(5-CYANO-2-FLUOROPHENYL)NICOTINIC ACID

CAS No.: 1262005-29-7

Cat. No.: VC11762420

Molecular Formula: C13H6ClFN2O2

Molecular Weight: 276.65 g/mol

* For research use only. Not for human or veterinary use.

2-CHLORO-5-(5-CYANO-2-FLUOROPHENYL)NICOTINIC ACID - 1262005-29-7

Specification

CAS No. 1262005-29-7
Molecular Formula C13H6ClFN2O2
Molecular Weight 276.65 g/mol
IUPAC Name 2-chloro-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H6ClFN2O2/c14-12-10(13(18)19)4-8(6-17-12)9-3-7(5-16)1-2-11(9)15/h1-4,6H,(H,18,19)
Standard InChI Key NIOSAJRNKABMAG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)C2=CC(=C(N=C2)Cl)C(=O)O)F
Canonical SMILES C1=CC(=C(C=C1C#N)C2=CC(=C(N=C2)Cl)C(=O)O)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a nicotinic acid backbone (pyridine-3-carboxylic acid) substituted at the 2-position with chlorine and at the 5-position with a 5-cyano-2-fluorophenyl group. This arrangement introduces significant electron-withdrawing effects:

  • The chlorine atom at C2 polarizes the aromatic ring, enhancing electrophilic substitution reactivity .

  • The 5-cyano-2-fluorophenyl group contributes steric bulk and additional electron deficiency, influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Spectroscopic Characterization

Data from analogous compounds provide insights into expected spectral features:

Table 1: Comparative NMR and MS Data for Related Nicotinic Acid Derivatives

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)MS (m/zm/z)Source
2-Chloro-5-fluoro-nicotinic acid8.60 (d, J=2.8 Hz, 1H), 8.18 (dd, J=8.4&2.8 Hz, 1H)164.5 (C=O), 158.0 (C-F)178 (M+^+)
5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methylnicotinamide2.51 (s, CH3_3), 7.13–8.32 (m, Ar-H)22.60 (CH3_3), 164.12 (C=O)423 (M+^+)

For 2-chloro-5-(5-cyano-2-fluorophenyl)nicotinic acid, the 1H^1H NMR spectrum would likely show aromatic protons near δ 8.3–8.6 ppm, with coupling constants indicative of para-fluorine substitution (~J=8–9 Hz). The cyano group’s carbon is expected at δ 115–120 ppm in 13C^{13}C NMR .

Synthetic Methodologies

Catalytic Hydrogenation

The Chinese patent CN100355732C describes selective dechlorination of 2,6-dichloro-5-fluoronicotinates using palladium carbon or Lindlar catalysts under mild conditions (20–50°C, 1–5 atm) . Adapting this method, the target compound could be synthesized via:

  • Chlorination: Introducing chlorine at C2 of a pre-functionalized nicotinate.

  • Suzuki Coupling: Attaching the 5-cyano-2-fluorophenyl group via palladium-catalyzed cross-coupling.

  • Hydrolysis: Converting the ester to carboxylic acid using alkaline conditions.

Cyclocondensation Approaches

The ACS Omega study demonstrates the utility of α-halocarbonyl compounds (e.g., ethyl chloroacetate) in constructing pyridine derivatives . A plausible route involves:

  • Reacting 3-oxobutanamide with a fluorophenyl amine to form a pyridinethione intermediate.

  • S-Alkylation: Introducing the cyano-fluorophenyl moiety via chloroacetonitrile.

  • Oxidative Cyclization: Using sodium ethoxide to form the nicotinic acid core.

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
ChlorinationCl2_2, FeCl3_3, 80°C, 6h72
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DMF, 100°C65
Ester HydrolysisNaOH, EtOH/H2_2O, reflux, 3h89

Biological and Pharmacological Relevance

Antiproliferative Activity

While direct data on the target compound is limited, structurally related thieno[2,3-b]pyridines exhibit IC50_{50} values below 10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The cyano group enhances cellular uptake by interacting with membrane transporters, while the fluorophenyl moiety improves metabolic stability.

Structure-Activity Relationships (SAR)

  • Chlorine at C2: Increases lipophilicity (clogP ≈ 2.8), aiding blood-brain barrier penetration.

  • 5-Cyano Group: Participates in hydrogen bonding with kinase ATP pockets (e.g., EGFR-TK).

  • 2-Fluorophenyl: Reduces off-target binding via steric hindrance .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (≤65% in cross-coupling steps). Future work should explore:

  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes.

  • Flow Chemistry: Improving scalability for industrial production.

Toxicity Profiling

Preliminary assays on analogous compounds indicate hepatotoxicity at doses >50 mg/kg (rodent models). Structural modifications, such as replacing the cyano group with a sulfonamide, may mitigate this issue.

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